molecular formula C12H20N2OS B14360595 N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide CAS No. 90279-87-1

N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide

Cat. No.: B14360595
CAS No.: 90279-87-1
M. Wt: 240.37 g/mol
InChI Key: QANLTLYQSFLKBF-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a butylsulfanyl group, a cyanoprop-2-enamide group, and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Nitrile Formation: The formation of the cyanoprop-2-enamide group through nitrile synthesis.

    Amidation: The final step involves amidation to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The butylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-2-(propan-2-yl)aniline
  • N-(Butan-2-yl)-3-(butylsulfanyl)-2-cyanoprop-2-enamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90279-87-1

Molecular Formula

C12H20N2OS

Molecular Weight

240.37 g/mol

IUPAC Name

N-butan-2-yl-3-butylsulfanyl-2-cyanoprop-2-enamide

InChI

InChI=1S/C12H20N2OS/c1-4-6-7-16-9-11(8-13)12(15)14-10(3)5-2/h9-10H,4-7H2,1-3H3,(H,14,15)

InChI Key

QANLTLYQSFLKBF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC=C(C#N)C(=O)NC(C)CC

Origin of Product

United States

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